Desyl benzoate

Overview

Description

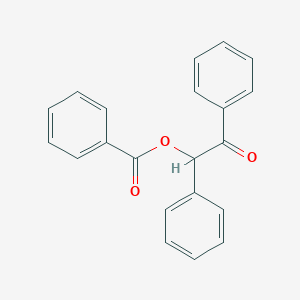

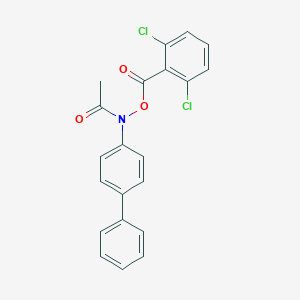

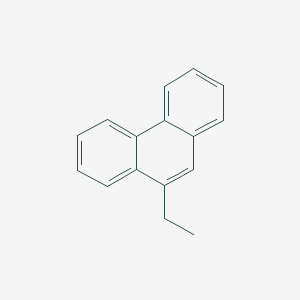

Desyl benzoate is a chemical compound with the molecular formula C21H16O3 . It has an average mass of 316.350 Da and a monoisotopic mass of 316.109955 Da . It is also known by other names such as 2-(Benzoyloxy)-1,2-diphenylethanone, 2-Oxo-1,2-diphenylethyl benzoate, and Ethanone, 2-(benzoyloxy)-1,2-diphenyl- .

Synthesis Analysis

The synthesis of benzoate compounds, including Desyl benzoate, often involves the use of 4-aminobenzoic acid and 4-hydroxybenzoic acid as starting materials . The synthesis process typically involves three steps: alkylation, esterification, and another alkylation .Molecular Structure Analysis

Desyl benzoate contains a total of 42 bonds. There are 26 non-H bond(s), 20 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 18 aromatic bond(s), 3 six-membered ring(s), 1 ester(s) (aromatic), and 1 ketone(s) (aromatic) .Physical And Chemical Properties Analysis

Desyl benzoate has a density of 1.2±0.1 g/cm3, a boiling point of 499.0±33.0 °C at 760 mmHg, and a flash point of 220.5±25.4 °C . It has a molar refractivity of 92.1±0.3 cm3, a polar surface area of 43 Å2, and a molar volume of 264.7±3.0 cm3 .Scientific Research Applications

Treatment of Scabies and Hair Lice

Desyl benzoate is used in a fixed-dose combination with disulfiram for the treatment of scabies and hair lice . The incidence and resistances of these infections are increasing, and this combination is an alternative to standard insecticides to avoid resistances . The product efficacy was tested on Psoroptes ovis after direct contact and after administration on sheep skin explants at different contact times . The anti-scabies study demonstrated that exposure for 6 or 24 h completely eradicated the parasite .

Transdermal Absorption

Dermatomed human skin was used to assess the dermal absorption of Desyl benzoate . A validated High Performance Liquid Chromatography (HPLC) method was used for this purpose . Only Desyl benzoate was able to cross the skin, but it did not show cytotoxicity at any of the tested concentrations .

Treatment of Parasitic Diseases

Desyl benzoate is used in the treatment of parasitic diseases that affect human skin and hair . The product’s efficacy was tested on Psoroptes ovis after direct contact and after administration on sheep skin explants at different contact times . The anti-scabies study demonstrated that exposure for 6 or 24 h completely eradicated the parasite .

Use in Fixed-Dose Combinations

Desyl benzoate is used in fixed-dose combinations with other drugs for the treatment of various conditions . For example, it is used in combination with disulfiram for the treatment of scabies and hair lice .

Use in Topical Applications

Desyl benzoate is used in topical applications for the treatment of various skin conditions . It is loaded into microemulsions for topical applications, which enhances its dermatokinetic profile and promises better delivery .

Use in Drug Resistance Situations

The positive results obtained suggest that Desyl benzoate is a good treatment option, especially in drug resistance situations . This is particularly relevant for the treatment of scabies and hair lice, where resistance to standard treatments is increasing .

Mechanism of Action

Target of Action

Desyl benzoate, like its close relative benzyl benzoate , is likely to target parasites such as mites and lice . These parasites are the primary targets due to their susceptibility to the toxic effects of benzoate compounds .

Mode of Action

Benzyl benzoate, a similar compound, exerts toxic effects on the nervous system of the parasite, resulting in its death . It is also toxic to mite ova . Given the structural similarity, desyl benzoate may have a similar mode of action.

Biochemical Pathways

Benzoate compounds are known to be involved in the degradation of aromatic hydrocarbons . The benzoyl-CoA pathway is a key player in this process . This pathway catabolizes a wide range of compounds, including benzene, toluene, ethylbenzoate, and xylene .

Pharmacokinetics

Pharmacokinetic principles suggest that the absorption, distribution, metabolism, and excretion (adme) of a compound influence its bioavailability .

Result of Action

Similar benzoate compounds have been shown to have a good local anesthetic effect . This suggests that desyl benzoate may also have anesthetic properties.

properties

IUPAC Name |

(2-oxo-1,2-diphenylethyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O3/c22-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)24-21(23)18-14-8-3-9-15-18/h1-15,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOSBCXOMBLILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desyl benzoate | |

CAS RN |

1459-20-7 | |

| Record name | NSC60084 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-BENZOIN BENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone](/img/structure/B47753.png)

![(2Z)-2-[(E)-3-(3,3-Dimethyl-1-octylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octylindole;iodide](/img/structure/B47779.png)

![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)

![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)